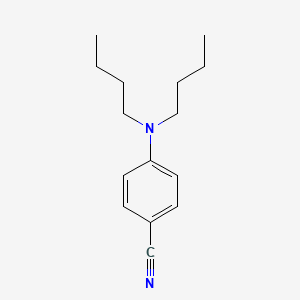
N,N-dibutyl-4-cyanoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-dibutyl-4-cyanoaniline is an organic compound characterized by the presence of a benzonitrile group substituted with a dibutylamino group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-cyanoaniline typically involves the reaction of 4-chlorobenzonitrile with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: N,N-dibutyl-4-cyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitriles.
科学的研究の応用
N,N-dibutyl-4-cyanoaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dibutyl-4-cyanoaniline involves its interaction with specific molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-(Diethylamino)benzonitrile: Similar structure but with diethylamino group, used in similar applications.
Uniqueness: N,N-dibutyl-4-cyanoaniline is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its dimethyl and diethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
4-(dibutylamino)benzonitrile |
InChI |
InChI=1S/C15H22N2/c1-3-5-11-17(12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10H,3-6,11-12H2,1-2H3 |
InChIキー |
BHILJGCLDPBJDC-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
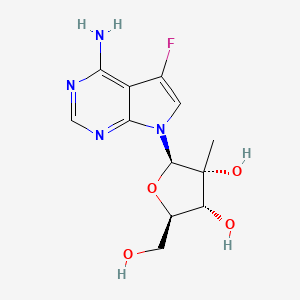
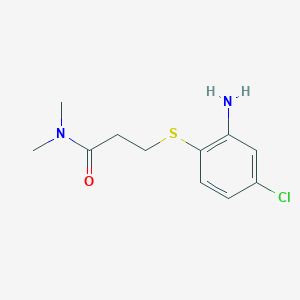
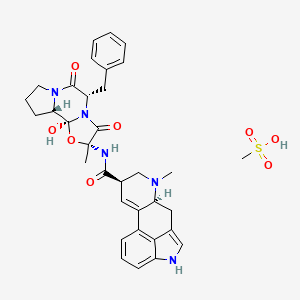
![Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-](/img/structure/B8545564.png)
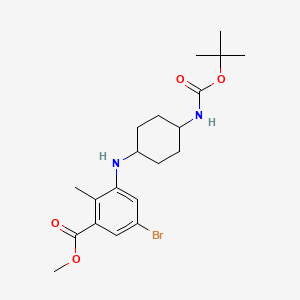
![[4-Methyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8545578.png)
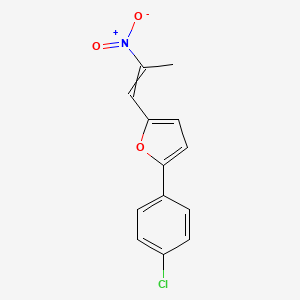


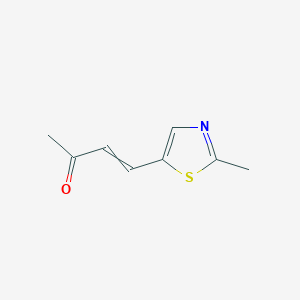


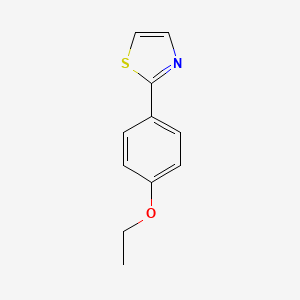
![2-(4-Chlorophenyl)-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8545641.png)
